2-(Piperazin-1-yl)pyrimidine-5-carboxylic acid 2-(Piperazin-1-yl)pyrimidine-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20453834
InChI: InChI=1S/C9H12N4O2/c14-8(15)7-5-11-9(12-6-7)13-3-1-10-2-4-13/h5-6,10H,1-4H2,(H,14,15)
SMILES:
Molecular Formula: C9H12N4O2
Molecular Weight: 208.22 g/mol

2-(Piperazin-1-yl)pyrimidine-5-carboxylic acid

CAS No.:

Cat. No.: VC20453834

Molecular Formula: C9H12N4O2

Molecular Weight: 208.22 g/mol

* For research use only. Not for human or veterinary use.

2-(Piperazin-1-yl)pyrimidine-5-carboxylic acid -

Specification

Molecular Formula C9H12N4O2
Molecular Weight 208.22 g/mol
IUPAC Name 2-piperazin-1-ylpyrimidine-5-carboxylic acid
Standard InChI InChI=1S/C9H12N4O2/c14-8(15)7-5-11-9(12-6-7)13-3-1-10-2-4-13/h5-6,10H,1-4H2,(H,14,15)
Standard InChI Key PFQZXLDMZUMMMJ-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1)C2=NC=C(C=N2)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Structure

The compound’s structure consists of a pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms) linked to a piperazine moiety (a six-membered saturated ring containing two nitrogen atoms) at the 2-position. The carboxylic acid group at the 5-position introduces polarity and hydrogen-bonding capacity, critical for interactions with biological targets. The SMILES notation C1CN(CCN1)C2=NC=C(C=N2)C(=O)O\text{C1CN(CCN1)C2=NC=C(C=N2)C(=O)O} and InChIKey PFQZXLDMZUMMMJ-UHFFFAOYSA-N\text{PFQZXLDMZUMMMJ-UHFFFAOYSA-N} provide unambiguous representations of its connectivity and stereochemistry.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC9H12N4O2\text{C}_9\text{H}_{12}\text{N}_4\text{O}_2
Molecular Weight208.22 g/mol
IUPAC Name2-piperazin-1-ylpyrimidine-5-carboxylic acid
SMILESC1CN(CCN1)C2=NC=C(C=N2)C(=O)O

Synthesis and Derivatization

Synthetic Routes

The synthesis of 2-(piperazin-1-yl)pyrimidine-5-carboxylic acid typically involves nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling reactions. A common approach involves:

  • Formation of the Pyrimidine-Piperazine Bond: Reacting 2-chloropyrimidine-5-carboxylic acid with piperazine in the presence of a base such as potassium carbonate.

  • Ester Hydrolysis: If starting from an ester precursor (e.g., ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate ), acidic or basic hydrolysis yields the carboxylic acid.

Table 2: Representative Synthesis Steps

StepReactionConditionsYieldSource
12-Chloropyrimidine-5-carboxylate + PiperazineDMF, K2_2CO3_3, 80°C60–70%
2Ethyl ester hydrolysis to carboxylic acidHCl/EtOH, reflux>90%

Parallel synthesis methods, as demonstrated for related pyrimidine-5-carboxamides , highlight the adaptability of this scaffold for generating diverse derivatives.

Industrial-Scale Production

Industrial protocols optimize reaction parameters (e.g., solvent choice, temperature) to enhance yield and purity. Continuous flow reactors and catalytic systems (e.g., Pd-mediated couplings) may reduce waste and improve efficiency. Purification often employs recrystallization or chromatography using silica gel or reverse-phase columns .

Biological Activities and Applications

Anticancer Research

In cancer drug discovery, the carboxylic acid group facilitates binding to kinase ATP pockets. Derivatives of 2-(piperazin-1-yl)pyrimidine-5-carboxylic acid have demonstrated inhibitory activity against tyrosine kinases (e.g., EGFR, VEGFR) at IC50_{50} values <1 μM in preclinical assays.

Enzyme Inhibition

The compound serves as a fragment in designing inhibitors for enzymes such as dihydrofolate reductase (DHFR) and phosphodiesterases (PDEs). Structure-activity relationship (SAR) studies indicate that substituting the piperazine ring with hydrophobic groups enhances affinity for PDE4B.

Table 3: Selected Biological Activities

TargetActivity (IC50_{50})Model SystemSource
EGFR Kinase0.8 μMIn vitro enzymatic assay
HIV-1 RT5.2 μMCell-free assay
PDE4B1.5 μMRecombinant enzyme

Research Challenges and Opportunities

Challenges

  • Solubility: The carboxylic acid group improves water solubility, but the piperazine ring may necessitate formulation tweaks for bioavailability.

  • Selectivity: Off-target effects in kinase inhibition require structural optimization to enhance specificity.

Future Directions

  • Prodrug Development: Ester or amide prodrugs could improve membrane permeability .

  • Polypharmacology: Exploring dual-target inhibitors (e.g., kinase-PDE hybrids) may address complex diseases.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator